Trifluoromethyl(4-phenoxybutyl) ketone
Description
Properties
IUPAC Name |
1,1,1-trifluoro-6-phenoxyhexan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13F3O2/c13-12(14,15)11(16)8-4-5-9-17-10-6-2-1-3-7-10/h1-3,6-7H,4-5,8-9H2 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UGRZUZDBQSORDW-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OCCCCC(=O)C(F)(F)F | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13F3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
246.22 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Experimental Procedure
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Activation : 4-Phenoxybutanoic acid (100 mg) is dissolved in DCE (2 mL) and cooled to 0°C. DAST (80–90 µL) is added dropwise, stirring for 10 minutes.
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Trifluoromethylation : TMSCF₃ (70–90 µL) is introduced, and the mixture is warmed to room temperature over 12 hours.
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Workup : The reaction is quenched with aqueous NaHCO₃, extracted with ethyl acetate, and purified via column chromatography.
This method avoids toxic metal catalysts and operates under mild conditions, making it suitable for lab-scale synthesis. However, the limited commercial availability of 4-phenoxybutanoic acid necessitates additional steps to prepare the precursor.
Photocatalytic Radical Addition with Bromotrifluoroacetone
Visible-light-mediated photocatalysis offers a sustainable route to aliphatic trifluoromethyl ketones by leveraging bromotrifluoroacetone as a radical precursor. This method is particularly effective for introducing CF₃ groups into olefins, such as 4-phenoxy-1-butene.
Mechanistic Insights
Under blue LED irradiation (450 nm), a photocatalyst (e.g., Ir(ppy)₃) oxidizes bromotrifluoroacetone, generating a trifluoroacetonyl radical. This radical adds regioselectively to the terminal position of 4-phenoxy-1-butene, followed by oxidation to yield the ketone. Key advantages include:
Synthetic Protocol
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Reaction setup : Bromotrifluoroacetone (1.2 equiv) and 4-phenoxy-1-butene (1.0 equiv) are combined with Ir(ppy)₃ (2 mol%) in acetonitrile.
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Irradiation : The mixture is exposed to blue LEDs for 24 hours at room temperature.
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Isolation : The product is purified via silica gel chromatography, yielding 60–75% of the desired ketone.
This method is highly selective but requires specialized equipment for photoirradiation. Additionally, the synthesis of 4-phenoxy-1-butene may involve Williamson ether synthesis or cross-coupling reactions, adding complexity.
Trifluoromethylation of Methyl Esters Using Fluoroform
The trifluoromethylation of methyl esters with fluoroform (HCF₃) and potassium hexamethyldisilazide (KHMDS) provides a scalable and cost-effective route to aliphatic trifluoromethyl ketones. For this compound, methyl 4-phenoxybutanoate serves as the starting material.
Reaction Optimization
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Solvent : Triglyme enhances solubility and stabilizes the reactive intermediate.
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Temperature : Maintaining the reaction at −40°C suppresses side reactions and improves yield (up to 92%).
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Substrate compatibility : Aliphatic esters with ether linkages (e.g., phenoxy groups) react efficiently without decomposition.
Stepwise Synthesis
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Ester preparation : 4-Phenoxybutanoic acid is esterified with methanol using H₂SO₄ as a catalyst.
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Trifluoromethylation : The methyl ester (1.0 equiv) is treated with KHMDS (2.0 equiv) and HCF₃ gas in triglyme at −40°C for 6 hours.
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Purification : The crude product is acidified, extracted with diethyl ether, and distilled under reduced pressure.
This method is advantageous for industrial applications due to its use of HCF₃, an inexpensive byproduct of fluoropolymer production. However, the low-temperature requirement necessitates cryogenic equipment.
Comparative Analysis of Methods
| Method | Starting Material | Yield | Conditions | Advantages | Limitations |
|---|---|---|---|---|---|
| Nucleophilic CF₃ Addition | 4-Phenoxybutanoic acid | 65–74% | 0°C to RT, DCE | Mild, metal-free | Precursor synthesis required |
| Photocatalytic Radical | 4-Phenoxy-1-butene | 60–75% | RT, visible light | High selectivity, sustainable | Specialized equipment, alkene synthesis |
| HCF₃ Trifluoromethylation | Methyl 4-phenoxybutanoate | Up to 92% | −40°C, triglyme | Scalable, cost-effective | Cryogenic conditions |
Chemical Reactions Analysis
Nucleophilic Additions to the Carbonyl Group
Trifluoromethyl ketones are electrophilic at the carbonyl carbon due to the electron-withdrawing nature of the CF₃ group. The following reactions are plausible:
Key Mechanistic Insight : The CF₃ group increases electrophilicity, accelerating nucleophilic attack but may sterically hinder bulkier reagents .
α-Functionalization via Radical Pathways
The α-position to the carbonyl group can undergo radical-mediated trifluoromethoxylation or alkylation under photoredox conditions:
text**Example Reaction**: Enol carbonate intermediate + *N*-trifluoromethoxy-4-cyano-pyridinium → α-Trifluoromethoxy ketone (50% yield, 456 nm light, 4-CzIPN catalyst) [1]
Key Data :
Ether Chain Modifications
The 4-phenoxybutyl moiety may participate in:
a. O-Dealkylation
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Conditions : BBr₃ in CH₂Cl₂, −78°C
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Product : Phenol and butanol side products.
b. Aromatic Electrophilic Substitution
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Reagents : HNO₃/H₂SO₄ or Br₂/FeBr₃
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Site Selectivity : Para/ortho positions on the phenyl ring.
Fluorine-Specific Reactivity
The CF₃ group exhibits unique behavior:
| Process | Conditions | Outcome | Reference |
|---|---|---|---|
| Hydrodefluorination | Pd/C, H₂, 100°C | Partial defluorination to CHF₂ | |
| Photocatalytic C–F activation | Ru(bpy)₃²⁺, visible light | Cross-coupling with arenes |
Challenges and Limitations
Scientific Research Applications
Medicinal Chemistry Applications
1.1 Kinase Inhibitors
Trifluoromethyl ketones, including derivatives like trifluoromethyl(4-phenoxybutyl) ketone, have been identified as promising warheads in the design of covalently reversible kinase inhibitors. A study demonstrated that an aromatic trifluoromethyl ketone moiety could effectively target non-catalytic cysteine residues in FGFR4 kinase, leading to the development of potent inhibitors . This highlights the potential of trifluoromethyl ketones in developing selective therapeutic agents for various cancers.
1.2 Fluorine-18 Labeling for Imaging
A novel method for fluorine-18 labeling of trifluoromethyl ketones has been developed, which facilitates the synthesis of radiolabeled compounds for positron emission tomography (PET) imaging. This technique was successfully applied to create fluorine-18 labeled neutrophil elastase inhibitors, which are significant for detecting inflammatory disorders . The incorporation of trifluoromethyl groups enhances the stability and bioavailability of these imaging agents.
Synthesis and Properties
2.1 Synthesis Methods
The synthesis of this compound can be achieved through various methods that leverage the unique properties of trifluoromethyl ketones as intermediates. Recent advancements include:
- Trifluoromethylation of Carboxylic Acids : Utilizing fluoroarenes to mediate the reaction, this method allows for the efficient production of trifluoromethyl ketones under mild conditions .
- Direct Preparation from Esters : Trifluoromethylation using (trifluoromethyl)trimethylsilane offers a straightforward approach to synthesize aliphatic and alicyclic trifluoromethylketones .
Case Studies
3.1 Development of Bioactive Compounds
Research has shown that bioactive compounds containing a trifluoromethyl ketone function exhibit reversible inhibition properties against acetylcholine esterase, suggesting their potential as therapeutic agents for neurodegenerative diseases . This underscores the versatility of this compound in drug design.
3.2 Applications in Materials Science
Trifluoromethyl ketones are also being explored as key building blocks in materials science. Their unique electronic properties make them suitable for developing advanced materials with specific functionalities, such as coatings and adhesives that require enhanced thermal and chemical stability.
Data Tables
Mechanism of Action
The mechanism of action of Trifluoromethyl(4-phenoxybutyl) ketone involves its interaction with specific molecular targets. For example, trifluoromethyl ketones can act as inhibitors of histone deacetylase (HDAC) enzymes, which play a role in gene expression and are targets for cancer therapy . The compound exhibits different binding mechanisms depending on the enzyme isoform, demonstrating its versatility and potential for selective inhibition.
Comparison with Similar Compounds
Comparison with Structural Analogs
Enzymatic Inhibition: HDAC6 vs. Carboxylesterases
HDAC6 Inhibition (vs. Hydroxamic Acid Derivatives)
- Binding Mechanism : Trifluoromethyl ketones act as hydrates under physiological conditions, chelating zinc ions in HDAC6’s active site. This mimics the interaction of hydroxamic acid derivatives (e.g., Tubathian 7b), with comparable binding energies (7.7 kcal/mol for trifluoromethyl ketone vs. 8.1 kcal/mol for hydroxamic acid) .
- Pharmacokinetics : Sulfoxide-containing trifluoromethyl ketones exhibit superior pharmacokinetic profiles compared to sulfide/sulfone analogs, though synthesis challenges limit broader exploration .
Carboxylesterase Inhibition (vs. Benzil Derivatives)
- QSAR Insights: LogP and Hydrophobicity: Trifluoromethyl ketone (TFK) inhibitors show a positive correlation between logP (hydrophobicity) and potency, particularly for human enzymes (hiCE, hCE1). Long alkyl chains (e.g., dodecyl thioethers) enhance activity due to steric complementarity in enzyme pockets . Stereoelectronic Effects: Ketone forms of TFKs exhibit marginally higher activity than gem-diol forms (85–98% vs. 76–95% explained variance in CoMFA models).
- Selectivity : Benzil derivatives rely on aromatic substituent volume for isoform selectivity (e.g., hiCE vs. hCE1), while TFKs leverage alkyl chain length and sulfur oxidation states (thioether > sulfone > sulfoxide) .
Stability and Reactivity
- Electron-Withdrawing Effects: The -CF₃ group increases electrophilicity at the ketone carbonyl, enhancing metal chelation compared to non-fluorinated analogs like phenyl N-tridecyl ketone .
- Synthetic Challenges : Direct introduction of the trifluoromethyl group via Grignard or halogen-lithium exchange is less efficient than Ruppert’s reagent (TMSCF₃)-mediated ester conversion, which provides moderate yields (40–60%) .
Structural Modifications
- Phenoxybutyl Chain: The 4-phenoxybutyl linker improves solubility and tubular channel penetration in HDAC6 inhibitors, unlike shorter-chain analogs .
- Sulfur Modifications : Thioether-containing TFKs (e.g., 1,1,1-trifluoro-3-dodecylthiopropan-2-one) show 2–3 fold higher potency for hCE1 than sulfone/sulfoxide derivatives, attributed to favorable steric interactions .
Data Tables
Table 1: Binding Parameters of HDAC6 Inhibitors
| Compound | Binding Energy (kcal/mol) | Key Interactions |
|---|---|---|
| Trifluoromethyl ketone | 7.7 | Zn²⁺, Tyr782 (H-bond) |
| Hydroxamic acid (7b) | 8.1 | Zn²⁺ |
Research Implications
- Drug Design : Hybrid inhibitors combining benzil’s aromatic A-ring and TFK’s long alkyl chain may optimize CaE selectivity and potency .
Q & A
Q. What are effective synthetic routes for introducing the trifluoromethyl ketone group into aromatic systems?
Methodological Answer: The trifluoromethyl ketone group can be introduced via Ruppert’s reagent (TMSCF₃), which reacts with esters under controlled conditions to yield trifluoromethyl ketones. For example, methyl esters are converted to trifluoromethyl ketones in moderate yields (~40–60%) . Alternative methods, such as Grignard reactions or halogen-lithium exchange with ethyl trifluoroacetate, have shown limited success due to side reactions or complex mixtures . Key factors include solvent choice (e.g., THF or DMF), temperature control (0–25°C), and purification via column chromatography.
Q. What analytical techniques are critical for characterizing trifluoromethyl ketone compounds?
Methodological Answer:
- NMR Spectroscopy : ¹⁹F NMR is essential for confirming trifluoromethyl group integration and chemical environment (δ ~ -60 to -80 ppm).
- GC-MS : Monitors reaction progress and purity, especially for volatile intermediates .
- X-ray Crystallography : Resolves stereochemistry in crystalline derivatives (e.g., α-trifluoromethyl ketones) .
- HPLC : Assesses purity (>95% by area normalization) for biologically active derivatives .
Q. What are common challenges in achieving high yields during reductive amination of trifluoromethyl ketones?
Methodological Answer: Imine formation is often hindered by steric bulk and electron-withdrawing effects of the trifluoromethyl group. Strategies include:
- Using excess primary amines (5–10 eq.) and basic pH (pH 8–9) to shift equilibrium toward imine formation .
- Enzymatic catalysis (e.g., imine reductases) to bypass non-productive pathways, though substrate specificity varies .
Advanced Research Questions
Q. How can stereochemical outcomes be controlled during the synthesis of α-trifluoromethyl ketone derivatives?
Methodological Answer: Diastereoselectivity is achieved via:
- Felkin-Anh Transition State : Nucleophilic addition to trifluoromethyl ketones occurs anti to the bulky CF₃ group, favoring specific stereoisomers (e.g., >90% de in cyclic hemiaminal synthesis) .
- Protecting Groups : Acetonide-protected diols enforce syn relationships, directing cyclization pathways . Computational modeling (DFT) predicts transition states to optimize conditions.
Q. How do directing group effects of trifluoromethyl ketones compare to other acyl groups in transition metal-catalyzed reactions?
Methodological Answer: Trifluoromethyl ketones exhibit unique electronic effects due to the strong -I effect of CF₃. In Ru-catalyzed alkenylation:
Q. In computational docking studies, how does the trifluoromethyl ketone group interact with enzyme active sites compared to hydroxamic acids?
Methodological Answer: Trifluoromethyl ketones bind as hydrates under physiological conditions, chelating zinc ions in HDAC6 with comparable binding energy (-7.7 kcal/mol) to hydroxamic acids (-8.1 kcal/mol). Hydrogen bonding with Tyr782 stabilizes the complex, while hydrophobic linker regions occupy tubular access channels . MD simulations (AMBER) validate hydration state relevance.
Q. What factors influence the enzymatic reduction of trifluoromethyl ketones, and how can contradictory literature results be resolved?
Methodological Answer: Contradictions arise from:
- Enzyme Specificity : Imine reductases (IREDs) may lack promiscuity for α-CF₃ ketones, unlike alcohol dehydrogenases .
- pH Effects : Basic conditions favor imine over ketone reduction. Kinetic assays (UV-Vis monitoring NADPH depletion) quantify activity .
- Substrate Engineering : Introducing electron-donating groups adjacent to CF₃ enhances enzyme compatibility .
Q. What are the structure-activity relationships for trifluoromethyl ketones in disrupting insect pheromone signaling?
Methodological Answer: Bioactivity depends on:
- Chain Length : Saturated tetradecyl derivatives are inactive, while shorter chains (C8–C10) show antagonism in Ostrinia nubilalis pheromone assays .
- Electrophilicity : Thioether substitutions (e.g., 2-thiatetradecenyl) reduce reactivity, diminishing antagonism . Field trials require LC-MS quantification (LOQ: 0.1 ppm) to correlate lab and environmental data.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
